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Compound of Interest

Compound Name: Pradimicin T2

Cat. No.: B116521

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pradimicin T2 is a member of the pradimicin family of antibiotics, which are known for their
potent antifungal activity.[1][2] These compounds are classified as
dihydrobenzo[a]naphthacenequinones and are produced by actinomycetes.[1][2] The unique
mechanism of action of pradimicins, which involves binding to D-mannose residues on the
fungal cell surface in a calcium-dependent manner, makes them promising candidates for the
development of new antifungal agents.[3] This document provides detailed application notes
and protocols for the analytical characterization of Pradimicin T2.

Physicochemical Properties

A summary of the key physicochemical properties of Pradimicin T2 is presented in the table
below. This data is essential for the proper handling, formulation, and analysis of the
compound.
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Property Value Reference
Appearance Reddish-brown powder [1]
Molecular Formula C38H45N016 [2]
Molecular Weight 771.76 g/mol [2]
UV-Vis Amax (MeOH) 225, 288, 480 nm [1]
B Soluble in methanol and
Solubility [1]
DMSO

Analytical Techniques and Protocols
High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of Pradimicin T2 and for its
quantification in various matrices. A representative reversed-phase HPLC (RP-HPLC) method
is described below.

Experimental Protocol:

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 ym particle size).

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
o Solvent A: 0.1% Formic Acid in Water

o Solvent B: 0.1% Formic Acid in Acetonitrile

Gradient Program:
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e Flow Rate: 1.0 mL/min

e Column Temperature: 30 °C

» Detection: UV detection at 288 nm and 480 nm.
e Injection Volume: 10 pL

o Sample Preparation: Dissolve Pradimicin T2 in methanol to a final concentration of 1
mg/mL. Filter through a 0.22 um syringe filter before injection.

Expected Results:

Under these conditions, Pradimicin T2 should elute as a single major peak. The retention time
and peak purity can be used to assess the identity and purity of the sample.

Mass Spectrometry (MS)

Mass spectrometry is employed for the confirmation of the molecular weight and for structural
elucidation through fragmentation analysis.

Experimental Protocol:

¢ Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or
Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

¢ lonization Mode: Positive ESI mode is typically used for pradimicins.
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o Sample Infusion: The sample, prepared as for HPLC analysis, can be directly infused into
the mass spectrometer or analyzed via LC-MS using the HPLC conditions described above.

e Mass Analyzer Settings:

o Mass Range: m/z 100-1500

[¢]

Capillary Voltage: 3.5 kV

o

Cone Voltage: 30 V

[e]

Source Temperature: 120 °C

o

Desolvation Temperature: 350 °C

o Data Acquisition: Acquire full scan data to determine the accurate mass of the molecular ion.
For structural information, perform tandem MS (MS/MS) on the protonated molecular ion
(M+H]+).

Data Presentation:

lon Observed m/z Theoretical m/z
[M+H]+ 772.2760 772.2766
[M+Na]+ 794.2580 794.2585

Expected Fragmentation:

In MS/MS analysis of the [M+H]+ ion of Pradimicin T2, characteristic fragmentation patterns
would involve the sequential loss of the sugar moieties. The glycosidic bonds are typically the
most labile and will cleave first, providing information about the sugar sequence and the
aglycone core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of
Pradimicin T2 in solution.
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Experimental Protocol:

¢ Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a
cryoprobe for enhanced sensitivity.

¢ Solvent: Deuterated methanol (CD30D) or deuterated dimethyl sulfoxide (DMSO-d6) are
suitable solvents.

o Sample Preparation: Dissolve approximately 5-10 mg of Pradimicin T2 in 0.5 mL of the
chosen deuterated solvent.

 NMR Experiments:
o 1D NMR: *H and 13C spectra are essential for the initial assessment of the structure.
o 2D NMR:

» COSY (Correlation Spectroscopy): To establish *H-H spin systems within the sugar
moieties and the aglycone.

» HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly
attached carbons.

» HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range *H-13C
correlations, which are crucial for connecting the different structural fragments, including
the sugar linkages and their attachment to the aglycone.

» NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry of

the molecule through spatial proximities of protons.
Data Presentation (Representative *H and 13C NMR Data):

The following table provides representative NMR chemical shift data for Pradimicin T2, based
on published data for related pradimicins.[2]
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Position 13C (ppm) 'H (ppm)
Aglycone

c-1 110.2 7.5 (d)
C-2 135.1 7.9 ()
D-Alanine

Ca 515 4.1 (q)
Cp 17.8 1.5 (d)

Sugar Moieties

Xylose C-1' 105.3 5.2 (d)

Aminosugar C-1" 101.8 4.8 (d)

Note: This is a representative table. Actual chemical shifts may vary depending on the solvent
and experimental conditions.

Antifungal Activity Assessment

The biological characterization of Pradimicin T2 involves determining its antifungal activity,
typically by measuring the Minimum Inhibitory Concentration (MIC) against relevant fungal
pathogens.

Experimental Protocol (Broth Microdilution Method for Candida albicans):

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute
(CLSI).[4][5]

o Materials:

o Candida albicans strain (e.g., ATCC 90028)

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b116521?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC90680/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2849617/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b116521?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

o RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
o Sterile 96-well microtiter plates.

o Pradimicin T2 stock solution (e.g., 1 mg/mL in DMSO).

e Inoculum Preparation:
o Culture C. albicans on Sabouraud Dextrose Agar for 24 hours at 35 °C.

o Prepare a suspension of the yeast in sterile saline to match the turbidity of a 0.5
McFarland standard (approximately 1-5 x 10 CFU/mL).

o Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum
concentration of 1-5 x 103 CFU/mL.

e Drug Dilution:

o Perform serial twofold dilutions of the Pradimicin T2 stock solution in RPMI-1640 medium
in the 96-well plate to achieve a range of final concentrations (e.g., from 64 pg/mL to 0.06

pg/mL).

e Inoculation and Incubation:
o Add 100 pL of the final yeast inoculum to each well containing 100 pL of the diluted drug.

o Include a growth control (inoculum without drug) and a sterility control (medium without
inoculum).

o Incubate the plates at 35 °C for 24-48 hours.
e MIC Determination:

o The MIC is defined as the lowest concentration of Pradimicin T2 that causes a significant
inhibition of growth (e.g., 250% reduction) compared to the drug-free growth control.[6][7]
The inhibition can be assessed visually or by using a spectrophotometric reader.

Visualizations
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Caption: Workflow for the characterization of Pradimicin T2.

Proposed Mechanism of Action of Pradimicin T2
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Caption: Proposed mechanism of antifungal action of Pradimicin T2.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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